5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Descripción
This compound features a benzo[d]oxazol-2(3H)-one core, a sulfonyl group bridging a piperidine ring substituted with a 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylmethyl moiety.
Propiedades
IUPAC Name |
5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O5S/c26-19-22-14-9-13(3-4-16(14)29-19)31(27,28)25-7-1-2-12(11-25)8-17-23-18(24-30-17)15-10-20-5-6-21-15/h3-6,9-10,12H,1-2,7-8,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCUBSSDMZYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure that combines various pharmacophores, suggesting a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The compound can be represented by the following molecular formula:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives were evaluated, revealing promising antibacterial effects against strains such as Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 10 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pichia pastoris | 20 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds in the literature have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, a related oxadiazole derivative was found to significantly reduce cell viability in cancer cell lines at concentrations as low as 12.5 µM .
Case Study: Neuroprotective Effects
In a study involving HT-22 neuronal cells exposed to corticosterone, the compound demonstrated protective effects by enhancing cell viability in a dose-dependent manner. This suggests that it may have applications in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, which can lead to various pharmacological effects such as antibacterial and anticancer activities. Additionally, the piperidine moiety may contribute to neuroprotective effects by modulating neurotransmitter systems .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazine moieties have potential anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . In vitro studies have shown promising results against several cancer cell lines, suggesting a need for further investigation into their mechanisms of action.
Neurological Effects
Some studies have explored the neuroprotective effects of oxadiazole derivatives. Compounds with similar structures have been tested for anticonvulsant properties using models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test . These findings suggest that the compound may influence neurotransmitter systems or modulate ion channels involved in neuronal excitability.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of oxadiazole derivatives, researchers synthesized compounds based on the oxadiazole scaffold and tested them for antimicrobial activity using disc diffusion methods. The results indicated that several compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antibiotics based on this chemical framework.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of related compounds. The synthesized derivatives were evaluated against various cancer cell lines, revealing that certain modifications to the structure enhanced cytotoxicity . This suggests that further optimization could lead to more potent anticancer agents.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several analogues documented in the literature:
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine ():
- Contains a piperidine-piperazine backbone with oxazole and trifluoromethylpyridine substituents.
- Key differences: Lacks a sulfonyl group and benzoxazolone core but includes a trifluoromethyl group, which enhances lipophilicity and metabolic resistance .
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (): Features a pyrazolo-pyrazinone core with oxadiazole and hydroxymethyl groups. Similarities: Both compounds integrate nitrogen-dense heterocycles (oxadiazole, pyrazine) but differ in core scaffold and substituent positioning .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural analysis.
Methodological Considerations in Similarity Assessment
highlights that structural similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) significantly influence virtual screening outcomes. For instance:
- The target compound and ’s analogue may show high similarity in topology-based methods (due to shared piperidine/heterocycles) but low similarity in substituent-focused methods (e.g., sulfonyl vs. trifluoromethyl) .
- The oxadiazole group in both the target and ’s compound may drive similar bioactivity in assays prioritizing heterocyclic pharmacophores .
Research Findings and Implications
Pyrazine and oxadiazole moieties common across analogues suggest utility in targeting enzymes or receptors requiring planar, electron-deficient scaffolds.
Analytical Techniques: Methods like spectrofluorometry and tensiometry (used for CMC determination in ) could be adapted to study the target compound’s aggregation behavior, though its non-ionic structure may limit direct comparability with quaternary ammonium compounds .
Virtual Screening :
- Discrepancies in similarity scoring methods () underscore the need for multi-algorithm approaches to avoid overlooking structurally divergent but functionally analogous compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the oxadiazole-piperidine-sulfonylbenzoxazolone scaffold in this compound?
- The synthesis typically involves multi-step reactions:
Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) .
Introduction of the pyrazine moiety through nucleophilic substitution or coupling reactions.
Sulfonylation of the piperidine nitrogen using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) .
Final assembly of the benzoxazol-2(3H)-one core via cyclodehydration of o-aminophenol derivatives .
- Critical Note : Optimize reaction temperatures and stoichiometry to avoid side products like over-sulfonylated intermediates.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR : Use - and -NMR to confirm the presence of the pyrazine aromatic protons (δ 8.5–9.5 ppm), oxadiazole methylene protons (δ 3.5–4.5 ppm), and benzoxazolone carbonyl (δ 165–170 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify purity (>95%) and molecular ion peaks (e.g., [M+H]) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- In vitro enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases, given the sulfonyl and oxadiazole groups’ affinity for catalytic sites .
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity, with IC values compared to reference drugs .
- Solubility and stability : Perform kinetic solubility studies in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Modular substitutions : Replace the pyrazine ring with pyridine or triazine analogs to evaluate changes in target binding .
- Piperidine modifications : Introduce methyl or fluorine groups at the piperidine 3-position to enhance metabolic stability .
- Sulfonyl group tuning : Test aryl-sulfonyl vs. alkyl-sulfonyl variants to balance solubility and membrane permeability .
- Data-driven approach : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity data .
Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to COX-2 or histone deacetylases (HDACs) to identify key interactions (e.g., hydrogen bonds with the oxadiazole nitrogen) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) to validate target engagement .
- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation of the benzoxazolone ring) and assess metabolic liability .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Reaction reproducibility : Standardize anhydrous conditions for sulfonylation to mitigate variability in piperidine activation .
- Bioassay validation : Replicate cytotoxicity studies across multiple cell lines and labs to rule out cell-specific artifacts .
- Statistical analysis : Apply ANOVA to compare batch-to-batch purity data and identify outlier conditions (e.g., impure starting materials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
